molecular formula C15H14F3N3O B11044146 Guanidine, N-(2-methoxyphenyl)-N'-(3-trifluoromethylphenyl)-

Guanidine, N-(2-methoxyphenyl)-N'-(3-trifluoromethylphenyl)-

Cat. No.: B11044146
M. Wt: 309.29 g/mol
InChI Key: CIVUFLZMZOVXDA-UHFFFAOYSA-N
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Description

MTFPG ) is a chemical compound with the following structural formula:

C15H12F3N3O\text{C}_{15}\text{H}_{12}\text{F}_3\text{N}_3\text{O} C15​H12​F3​N3​O

It belongs to the guanidine class of organic compounds and features both aromatic and fluorinated moieties. Guanidines are known for their basic properties and reactivity in various chemical processes.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for MTFPG, but one common method involves the reaction of 2-methoxyaniline with 3-trifluoromethylbenzoyl chloride. The reaction proceeds as follows:

  • Acylation: : 2-methoxyaniline reacts with 3-trifluoromethylbenzoyl chloride in the presence of a base (such as triethylamine) to form the intermediate N-(2-methoxyphenyl)-N’-(3-trifluoromethylphenyl)guanidine.

  • Guanidination: : The intermediate undergoes guanidination using a guanidine source (e.g., cyanamide or guanidine carbonate) to yield MTFPG.

Industrial Production: MTFPG is industrially synthesized using optimized conditions, ensuring high yield and purity. Large-scale production typically involves continuous-flow processes or batch reactions.

Chemical Reactions Analysis

Reactivity: MTFPG participates in various chemical reactions:

    Oxidation: It can be oxidized to form the corresponding guanidinium salt.

    Reduction: Reduction of MTFPG leads to the formation of its reduced derivatives.

    Substitution: MTFPG undergoes nucleophilic substitution reactions at the guanidine nitrogen atoms.

Common Reagents and Conditions:

    Acylation: 3-trifluoromethylbenzoyl chloride, base (triethylamine), solvent (e.g., dichloromethane).

    Guanidination: Guanidine source (cyanamide or guanidine carbonate), solvent (e.g., ethanol).

Major Products: The major product of MTFPG synthesis is the desired guanidine compound itself.

Scientific Research Applications

MTFPG finds applications in various fields:

    Medicine: It exhibits potential as an antiviral agent due to its interaction with viral proteins.

    Chemistry: MTFPG serves as a building block for designing new guanidine-based catalysts.

    Industry: Its use in specialty chemicals and materials synthesis is being explored.

Mechanism of Action

The exact mechanism of MTFPG’s effects depends on its specific application. In antiviral research, it may interfere with viral replication or protein function. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

MTFPG stands out due to its trifluoromethyl-substituted phenyl rings, which enhance its reactivity and lipophilicity. Similar compounds include other guanidines and fluorinated aromatic derivatives.

Properties

Molecular Formula

C15H14F3N3O

Molecular Weight

309.29 g/mol

IUPAC Name

2-(2-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]guanidine

InChI

InChI=1S/C15H14F3N3O/c1-22-13-8-3-2-7-12(13)21-14(19)20-11-6-4-5-10(9-11)15(16,17)18/h2-9H,1H3,(H3,19,20,21)

InChI Key

CIVUFLZMZOVXDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=C(N)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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